

# **Evaluating Ervogastat's Efficacy in NASH: A Guide to Placebo-Controlled Study Designs**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of placebo-controlled study designs for evaluating the efficacy of **Ervogastat**, a Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, in the treatment of non-alcoholic steatohepatitis (NASH). We present a comparative analysis of **Ervogastat**'s performance against other emerging therapies for NASH, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.

# Comparative Efficacy of Ervogastat and Alternatives in NASH

The following tables summarize the quantitative data from Phase 2 placebo-controlled clinical trials of **Ervogastat** and other prominent therapies in development for NASH.

Table 1: Efficacy of **Ervogastat** in the Phase 2 MIRNA Study (NCT04321031)



| Treatment Arm<br>(oral, twice<br>daily)        | N  | Primary<br>Composite<br>Endpoint¹ (%) | MASH Resolution with No Worsening of Fibrosis (%) | Fibrosis Improvement (≥1 stage) with No Worsening of MASH (%) |
|------------------------------------------------|----|---------------------------------------|---------------------------------------------------|---------------------------------------------------------------|
| Placebo                                        | 34 | 38                                    | N/A                                               | N/A                                                           |
| Ervogastat 25<br>mg                            | 35 | 46                                    | > Placebo                                         | Not Greater than<br>Placebo                                   |
| Ervogastat 75<br>mg                            | 48 | 52                                    | > Placebo                                         | Not Greater than<br>Placebo                                   |
| Ervogastat 150<br>mg                           | 42 | 50                                    | > Placebo                                         | Not Greater than<br>Placebo                                   |
| Ervogastat 300<br>mg                           | 31 | 45                                    | > Placebo                                         | Not Greater than<br>Placebo                                   |
| Ervogastat 150<br>mg +<br>Clesacostat 5 mg     | 35 | 66                                    | Significantly > Placebo                           | Not Greater than<br>Placebo                                   |
| Ervogastat 300<br>mg +<br>Clesacostat 10<br>mg | 30 | 63                                    | Significantly ><br>Placebo                        | Not Greater than<br>Placebo                                   |

¹Proportion of patients achieving either MASH resolution without worsening of fibrosis OR ≥1 stage improvement in fibrosis without worsening of MASH.

Table 2: Comparative Efficacy of Alternative Therapies in Phase 2 NASH Trials



| Drug<br>(Mechanism)                        | Trial            | N    | Primary<br>Endpoint Met  | Key Efficacy<br>Data                                                                                                                                                                            |
|--------------------------------------------|------------------|------|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lanifibranor<br>(pan-PPAR<br>agonist)      | NATIVE           | 247  | Yes                      | NASH resolution without worsening of fibrosis: 49% (1200mg) vs. 22% (placebo). Fibrosis improvement (≥1 stage) without worsening of NASH: 48% (1200mg) vs. 29% (placebo) [1].                   |
| Semaglutide<br>(GLP-1 receptor<br>agonist) | Phase 2          | 320  | Yes (NASH<br>Resolution) | NASH resolution without worsening of fibrosis: 59% (0.4mg) vs. 17% (placebo)[2][3] [4]. Fibrosis improvement (≥1 stage) without worsening of NASH: Not significantly different from placebo[2]. |
| Resmetirom<br>(THR-β agonist)              | MAESTRO-<br>NASH | ~960 | Yes                      | NASH resolution<br>with no<br>worsening of<br>fibrosis: 26%<br>(80mg) & 30%<br>(100mg) vs. 10%                                                                                                  |



|                                                       |       |     |                          | (placebo). Fibrosis improvement (≥1 stage) with no worsening of NAFLD activity score: 24% (80mg) & 26% (100mg) vs. 14% (placebo)[5][6] [7].                                                              |
|-------------------------------------------------------|-------|-----|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cilofexor + Firsocostat (FXR agonist + ACC inhibitor) | ATLAS | 392 | No (Primary<br>Endpoint) | Fibrosis improvement (≥1 stage) without worsening of NASH: 21% vs. 11% (placebo) (p=0.17)[8]. Statistically significant improvements in secondary markers of fibrosis and liver injury were observed[9]. |

# Placebo-Controlled Study Design: The MIRNA Trial (NCT04321031)

A robust placebo-controlled study is essential to definitively determine the efficacy and safety of a new therapeutic agent. The MIRNA trial serves as an excellent template for evaluating **Ervogastat**.

## **Key Design Elements:**



- Study Type: Phase 2, Randomized, Double-Blind, Double-Dummy, Placebo-Controlled, Parallel-Group Study.
- Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F2 or F3.
- Intervention:
  - Multiple dose arms of Ervogastat monotherapy.
  - Combination therapy arms with Ervogastat and an Acetyl-CoA Carboxylase (ACC) inhibitor (Clesacostat).
  - A matching placebo arm. The "double-dummy" design is used to maintain blinding when comparing two different dosage forms (e.g., if the combination therapy involves two separate pills).
- Duration: 48 weeks of treatment.
- Primary Endpoint: A composite endpoint of either:
  - Resolution of NASH without worsening of liver fibrosis.
  - Improvement in liver fibrosis by at least one stage without worsening of NASH.
- Key Secondary Endpoints:
  - Individual components of the primary endpoint.
  - Changes in liver fat content measured by imaging (e.g., MRI-PDFF).
  - Assessment of biomarkers of liver injury, inflammation, and fibrosis.
  - Safety and tolerability.

## **Experimental Protocols**

Detailed and standardized experimental protocols are critical for the reliability and comparability of clinical trial data.



### **Liver Biopsy and Histological Assessment**

Liver biopsy remains the gold standard for the diagnosis and staging of NASH and for assessing treatment efficacy in clinical trials.

- 1. Liver Biopsy Acquisition and Handling:
- Procedure: Percutaneous liver biopsy is performed under ultrasound guidance.
- Sample Adequacy: A sufficient liver biopsy sample is crucial for accurate histological assessment. An adequate sample is generally considered to be at least 15 mm in length and contain at least 10 portal tracts.
- Fixation and Processing: The biopsy specimen is immediately fixed in 10% neutral buffered formalin. After fixation, the tissue is processed and embedded in paraffin blocks for sectioning.
- 2. Staining Procedures:
- Hematoxylin and Eosin (H&E) Staining: This is the standard stain for visualizing the overall liver architecture, including hepatocyte ballooning, lobular inflammation, and steatosis.
  - Protocol:
    - Deparaffinize and rehydrate tissue sections.
    - Stain with Hematoxylin solution.
    - Differentiate in acid alcohol.
    - "Blue" in a suitable alkaline solution.
    - Counterstain with Eosin solution.
    - Dehydrate and mount.
- Masson's Trichrome Staining: This special stain is used to visualize and stage the extent of liver fibrosis. Collagen fibers are stained blue, while hepatocytes are stained red/pink.



#### Protocol:

- Deparaffinize and rehydrate tissue sections.
- Mordant in Bouin's solution.
- Stain with Weigert's iron hematoxylin.
- Stain with Biebrich scarlet-acid fuchsin solution.
- Treat with phosphomolybdic-phosphotungstic acid solution.
- Counterstain with aniline blue solution.
- Differentiate in 1% acetic acid solution.
- Dehydrate and mount.

#### 3. Histological Scoring:

- NASH Clinical Research Network (CRN) Scoring System: This semi-quantitative system is the most widely used method for scoring the histological features of NASH in clinical trials.
  - Steatosis: Graded 0-3 based on the percentage of hepatocytes containing fat droplets.
  - Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per 200x field.
  - Hepatocyte Ballooning: Graded 0-2 based on the presence and extent of ballooned hepatocytes.
  - NAFLD Activity Score (NAS): The unweighted sum of the steatosis, lobular inflammation, and ballooning scores (ranging from 0 to 8). A NAS of ≥4 is often used as an inclusion criterion for NASH clinical trials.
  - Fibrosis Stage: Staged from F0 (no fibrosis) to F4 (cirrhosis) based on the location and extent of collagen deposition.



• Central Reading: To minimize inter-observer variability, liver biopsy slides are typically read by two or more expert pathologists who are blinded to the treatment allocation. A third pathologist may be used to adjudicate any discordant reads.

# Visualizing Pathways and Processes Ervogastat's Mechanism of Action

**Ervogastat** is a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides.[10][11][12][13][14] By inhibiting DGAT2 in the liver, **Ervogastat** is expected to reduce the accumulation of triglycerides, a central feature of NASH.



Click to download full resolution via product page

Caption: **Ervogastat** inhibits the DGAT2 enzyme, blocking triglyceride synthesis.

### **Placebo-Controlled Trial Workflow**

The following diagram illustrates the typical workflow of a placebo-controlled clinical trial for evaluating a new NASH therapy like **Ervogastat**.





Click to download full resolution via product page

Caption: Workflow of a randomized, placebo-controlled trial for NASH.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mediacdn.gi.org [mediacdn.gi.org]
- 3. hcplive.com [hcplive.com]
- 4. ajmc.com [ajmc.com]
- 5. youtube.com [youtube.com]
- 6. gi.org [gi.org]
- 7. medscape.com [medscape.com]
- 8. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilead.com [gilead.com]
- 10. Ervogastat Pfizer AdisInsight [adisinsight.springer.com]
- 11. ervogastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- To cite this document: BenchChem. [Evaluating Ervogastat's Efficacy in NASH: A Guide to Placebo-Controlled Study Designs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831021#placebo-controlled-study-designs-forevaluating-ervogastat-s-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com